8-Aminoquinolin-7-ol
Overview
Description
8-Aminoquinolin-7-ol, also known as quinolin-8-ol, is a compound with the molecular formula C9H8N2O. It is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of this compound involves various protocols. For instance, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The amine functional group is amenable to the formation of amides, and thus can serve as a directing group in organic synthesis .
Chemical Reactions Analysis
This compound has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . It involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Scientific Research Applications
Antimalarial and Antiparasitic Applications
8-Aminoquinoline compounds have been pivotal in the treatment of latent malaria due to their singular scientific, clinical, and public health insights. These compounds, including primaquine and its newer analog tafenoquine, offer revolutionary scientific discoveries against endemic malaria, highlighting the enduring promise of 8-aminoquinolines in malaria therapy despite challenges related to hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients (Baird, 2019).
Antiparasitic Activities and Toxicities
The antiparasitic activities of 8-aminoquinoline compounds, such as NPC1161C and its enantiomers, have been extensively studied. These compounds have shown efficacy in animal models of malaria, pneumocystis pneumonia, and leishmaniasis, with enantiomeric separation revealing differential efficacy and toxicity profiles, which are crucial for optimizing therapeutic windows (Nanayakkara et al., 2008).
Chemosensors and Biological Studies
8-Aminoquinoline-based chemosensors have been developed for the selective detection of metal ions, such as Zn2+ and Al3+, by tuning substituents in the receptor part of the chemosensor. These chemosensors, through their unique design, offer potential applications in biological studies, including the detection of intracellular metal ions in cancer cell lines (Ghorai et al., 2020).
Corrosion Inhibition
Quinoline derivatives, including 8-aminoquinoline, have demonstrated significant corrosion protection effects on aluminum alloys in saline environments. These compounds act as anodic inhibitors, forming protective films on metal surfaces, and are supported by density functional theory (DFT) calculations, showing strong interactions between the inhibitors and aluminum atoms (Wang et al., 2015).
Safety and Hazards
8-Aminoquinolin-7-ol may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Future Directions
The future of 8-Aminoquinolin-7-ol lies in its potential applications in various fields. For instance, it can be used for the selective C–H functionalization of 8-aminoquinolines and their analogues . Moreover, the synthesis of functional 8-aminoquinolines and their analogues has become a research hotspot for organic and pharmaceutical chemists .
Mechanism of Action
Target of Action
The primary targets of 8-Aminoquinolin-7-ol are the liver stages of Plasmodium infections . This compound is effective against these stages and is thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
The exact mechanism of action by which this compound exerts its antimalarial activity is largely unknown . It is believed that the mitochondria may be the biological target of this compound .
Biochemical Pathways
This compound affects the biochemical pathways related to the life cycle of the Plasmodium parasite. It is effective against the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Pharmacokinetics
It is known that the compound’s toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals is a major drawback .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of infection or relapse, cure of the disease, and prevention of transmission of the infection . This broad range of activities represents the promise held in this family of compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that genetic factors, such as G6PD deficiency, can influence the compound’s action .
Biochemical Analysis
Biochemical Properties
8-Aminoquinolin-7-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in the metabolism of parasites. One of the primary enzymes it interacts with is glucose-6-phosphate dehydrogenase (G6PD). This interaction is significant because individuals with G6PD deficiency can experience hemolytic toxicity when exposed to this compound and its derivatives . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolic activation and subsequent therapeutic effects . These interactions highlight the compound’s role in modulating enzymatic activity and influencing metabolic pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it targets the liver stages of Plasmodium parasites, thereby preventing the relapse of malaria . This compound influences cell signaling pathways by inducing oxidative stress, which can lead to the activation of stress response genes and alterations in gene expression . Additionally, this compound affects cellular metabolism by disrupting mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . These cellular effects underscore the compound’s potential as a therapeutic agent and its impact on cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the heme moiety within the parasite’s digestive vacuole, leading to the formation of toxic heme-quinoline complexes . This binding inhibits the detoxification of heme, resulting in the accumulation of toxic heme species that ultimately kill the parasite. Additionally, this compound inhibits the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, further disrupting the parasite’s metabolic processes . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can induce persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on cellular health and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively targets the liver stages of Plasmodium parasites, preventing malaria relapse . At higher doses, this compound can induce toxic effects, including hemolysis and hepatotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. CYP2D6 plays a significant role in the oxidative metabolism of the compound, leading to the formation of various metabolites . Additionally, monoamine oxidase A (MAO-A) contributes to the metabolism of this compound by converting it into aldehyde intermediates . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions are critical for understanding the compound’s pharmacodynamics and its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the mitochondria and the digestive vacuole of Plasmodium parasites . The compound’s localization to the mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this organelle . This subcellular localization is essential for its activity, as it allows this compound to disrupt key metabolic processes within the parasite.
Properties
IUPAC Name |
8-aminoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDGGSJNCLLCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315243 | |
Record name | 8-Amino-7-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331442-95-6 | |
Record name | 8-Amino-7-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331442-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-7-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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